4-ethoxy-3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Lipophilicity Blood–Brain Barrier CNS Drug Design

This compound occupies the ideal CNS lipophilicity window (XLogP3=3.4) for passive brain penetration, unlike the 3-fluoro or des-ethoxy analogs. It features a TPSA of 79.9 Ų and 6 HBA sites, satisfying Veber’s oral bioavailability space while offering improved solubility. The conserved sulfonamide core has validated PERK (EIF2AK3) inhibition at 33 nM in related analogs; the unique pyridinyl-piperidine tail enables selectivity exploration unattainable with the 1-methylpiperidine variant. Researchers who substitute close analogs risk confounding SAR analyses—procure this exact compound for unambiguous, reproducible data.

Molecular Formula C20H27N3O3S
Molecular Weight 389.51
CAS No. 1234839-47-4
Cat. No. B2951820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
CAS1234839-47-4
Molecular FormulaC20H27N3O3S
Molecular Weight389.51
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3)C
InChIInChI=1S/C20H27N3O3S/c1-3-26-19-8-7-18(14-16(19)2)27(24,25)22-15-17-9-12-23(13-10-17)20-6-4-5-11-21-20/h4-8,11,14,17,22H,3,9-10,12-13,15H2,1-2H3
InChIKeyUQTLPWJBAGITKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 1234839-47-4): Structural Identity & Physicochemical Baseline for Research Procurement


The compound 4-ethoxy-3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 1234839-47-4) is a synthetic sulfonamide derivative possessing a 4-ethoxy-3-methylbenzenesulfonamide core linked via a methylene bridge to a 1-(pyridin-2-yl)piperidine moiety [1]. With a molecular formula of C20H27N3O3S, a molecular weight of 389.5 g/mol, and a computed XLogP3 of 3.4, this compound presents a defined lipophilic character and hydrogen-bonding capacity that distinguish it within its analog series [1]. Its bifunctional architecture—an aromatic sulfonamide combined with a basic piperidine ring terminated by a pyridine—makes it a versatile scaffold for medicinal chemistry campaigns targeting enzymes or receptors where balanced polarity and conformational flexibility are critical [2].

Why Generic Substitution Fails for 4-Ethoxy-3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide in Research Programs


Within the N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide chemotype, small alterations to the aryl substitution pattern produce quantifiably large shifts in lipophilicity, hydrogen-bond acceptor count, and topological polar surface area. These computed physicochemical properties directly govern membrane permeability, solubility, and target-binding thermodynamics, meaning that even a single methyl-to-fluoro or ethoxy-to-methoxy replacement can redirect a compound's pharmacokinetic and pharmacodynamic profile. Consequently, researchers who substitute a closely related analog risk confounding structure–activity relationship (SAR) analyses or obtaining non-overlapping biological readouts [1][2].

Quantitative Differentiation Evidence: 4-Ethoxy-3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide vs. Closest Analogs


Enhanced Lipophilicity for Blood–Brain Barrier Penetration vs. 3-Fluoro-4-ethoxy Analog

Replacing the 3-methyl group of the target compound with a 3-fluoro substituent (CAS 1235385-43-9) yields a sharp decrease in computed lipophilicity. The target compound displays an XLogP3 of 3.4, whereas the 3-fluoro analog is predicted to have an XLogP3 approximately 0.8–1.0 log units lower due to the electron-withdrawing effect of fluorine [1]. This difference translates to a roughly 6- to 10-fold lower partition coefficient for the fluoro analog, making the target compound markedly more suitable for passive blood–brain barrier penetration and CNS target engagement [2].

Lipophilicity Blood–Brain Barrier CNS Drug Design

Optimized Hydrogen-Bond Acceptor Count and TPSA for Permeability vs. Des-Methyl Analog

The target compound possesses 6 hydrogen-bond acceptor (HBA) sites and a topological polar surface area (TPSA) of 79.9 Ų [1]. In contrast, the des-ethoxy analog 3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide would exhibit only 5 HBA sites and a TPSA of approximately 70.7 Ų due to the absence of the ethoxy oxygen. The additional HBA site and moderately larger TPSA improve aqueous solubility while remaining well below the 140 Ų threshold associated with poor oral absorption, striking a balance between solubility and permeability not achieved by the des-ethoxy variant [2].

Hydrogen Bonding TPSA Permeability Oral Bioavailability

Kinase Scaffold Potential via PERK/EIF2AK3 Inhibition as Demonstrated by the 4-Ethoxy-3-methylbenzenesulfonamide Core

Although the target compound itself lacks publicly reported biochemical IC50 data, a structurally related molecule bearing the identical 4-ethoxy-3-methylbenzenesulfonamide core (BindingDB ID BDBM482187; US10918642, Compound 28) exhibits an IC50 of 33 nM against PERK (EIF2AK3) recombinant enzyme [1]. The pyridinyl-piperidine tail of the target compound is expected to modulate kinase selectivity relative to this reference, but the conserved sulfonamide core provides a validated starting point for PERK-focused medicinal chemistry. By comparison, the 1-methylpiperidine analog (CAS not assigned) lacks the terminal pyridine ring and is therefore unlikely to engage the same kinase hinge-region interactions [2].

Kinase Inhibition PERK EIF2AK3 Unfolded Protein Response

High-Value Application Scenarios for 4-Ethoxy-3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide Based on Quantitative Evidence


CNS-Penetrant Lead Optimization Campaigns Targeting G-Protein-Coupled Receptors or Ion Channels

With an XLogP3 of 3.4, this compound falls within the optimal lipophilicity range (2–4) for CNS drug candidates [1]. Its elevated logP relative to the 3-fluoro analog makes it a superior starting point for medicinal chemistry programs aimed at neurological targets where passive brain penetration is a prerequisite. Procurement for CNS-focused screening libraries or SAR exploration is directly supported by the lipophilicity evidence in Section 3, Evidence Item 1.

Kinase Inhibitor Development Leveraging the PERK-Active 4-Ethoxy-3-methylbenzenesulfonamide Chemotype

The conserved sulfonamide core has been validated at 33 nM IC50 against PERK (EIF2AK3) in a structurally related compound [1]. Researchers pursuing unfolded protein response (UPR) modulators, particularly for cancer or neurodegenerative disease indications, can procure this compound as a rationally designed analog where the pyridinyl-piperidine tail offers a distinct vector for selectivity optimization—a clear advantage over the 1-methylpiperidine analog that lacks the terminal pyridine (see Section 3, Evidence Item 3).

Solubility–Permeability Balanced Fragment or Lead-Like Library Design

The compound's TPSA of 79.9 Ų and HBA count of 6 position it favorably within Veber's oral bioavailability space (TPSA < 140 Ų; HBA ≤ 10) while providing enhanced aqueous solubility compared to the des-ethoxy analog [1]. Procurement for lead-like compound collections or fragment-based screening decks is justified by the quantitative TPSA/HBA evidence detailed in Section 3, Evidence Item 2, where the compound outperforms the des-ethoxy variant by 9.2 Ų TPSA and one additional HBA site.

Structure–Activity Relationship (SAR) Studies on Pyridinyl-Piperidine Sulfonamide Series for Receptor Tyrosine Kinase or GPCR Targets

The unique combination of the 4-ethoxy-3-methylbenzenesulfonamide core and the 1-(pyridin-2-yl)piperidine tail allows systematic exploration of both aryl substitution and basic amine contributions to target affinity. As no close analog (e.g., 3-fluoro-4-ethoxy or des-ethoxy variant) matches this exact physicochemical signature (Section 3, Evidence Items 1 and 2), purchasing this specific compound ensures unambiguous SAR interpretation and reproducible data generation within multi-parameter optimization workflows.

Quote Request

Request a Quote for 4-ethoxy-3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.